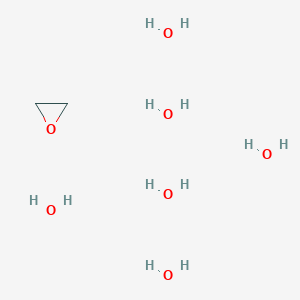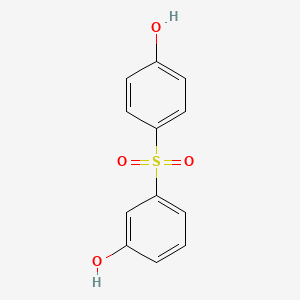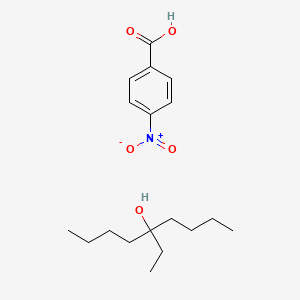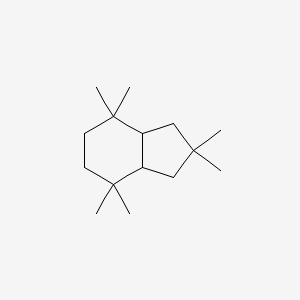
Potassium, (trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium, (trimethylsilyl)-, also known as potassium bis(trimethylsilyl)amide, is a chemical compound with the formula ((CH₃)₃Si)₂NK. It is a strong, non-nucleophilic base widely used in organic synthesis. The compound is characterized by its high solubility in organic solvents and its ability to act as a base catalyst in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium bis(trimethylsilyl)amide is typically prepared by the reaction of hexamethyldisilazane with potassium metal or potassium hydride. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran as a solvent. The process involves heating the mixture until the potassium melts, followed by vigorous stirring .
Industrial Production Methods
In industrial settings, the preparation of potassium bis(trimethylsilyl)amide may involve the use of more scalable methods, such as the reaction of hexamethyldisilazane with potassium amide or potassium hydride. These methods are designed to minimize the handling of pyrophoric materials and to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium bis(trimethylsilyl)amide undergoes various types of chemical reactions, including:
Deprotonation Reactions: It is commonly used to deprotonate weak acids, forming the corresponding anions.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where it acts as a base to facilitate the substitution of leaving groups.
Common Reagents and Conditions
The compound is often used in combination with solvents like tetrahydrofuran, toluene, and N,N-dimethylethylamine. These solvents help to stabilize the reaction intermediates and improve the overall reaction efficiency .
Major Products Formed
The major products formed from reactions involving potassium bis(trimethylsilyl)amide depend on the specific reaction conditions and substrates used. Common products include silylated derivatives and deprotonated intermediates .
Wissenschaftliche Forschungsanwendungen
Potassium bis(trimethylsilyl)amide has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, where it helps to deprotonate specific functional groups without interfering with other parts of the molecule.
Medicine: It is employed in the synthesis of pharmaceutical intermediates, aiding in the formation of complex molecular structures.
Wirkmechanismus
The mechanism of action of potassium bis(trimethylsilyl)amide involves its ability to act as a strong base. The compound deprotonates weak acids, forming the corresponding anions. This deprotonation is facilitated by the high solubility of the compound in organic solvents and its ability to form stable complexes with various substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium bis(trimethylsilyl)amide: Similar in structure and function, but with lithium as the cation.
Sodium bis(trimethylsilyl)amide: Another similar compound with sodium as the cation.
Uniqueness
Potassium bis(trimethylsilyl)amide is unique due to its high solubility in organic solvents and its ability to act as a strong, non-nucleophilic base. This makes it particularly useful in reactions where other bases might interfere with the reaction intermediates .
Eigenschaften
CAS-Nummer |
56859-17-7 |
|---|---|
Molekularformel |
C3H9KSi |
Molekulargewicht |
112.29 g/mol |
IUPAC-Name |
potassium;trimethylsilanide |
InChI |
InChI=1S/C3H9Si.K/c1-4(2)3;/h1-3H3;/q-1;+1 |
InChI-Schlüssel |
KBUVKXZWRHGWPP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si-](C)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)
![Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14635292.png)
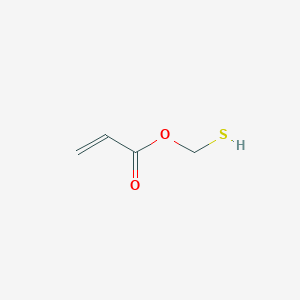
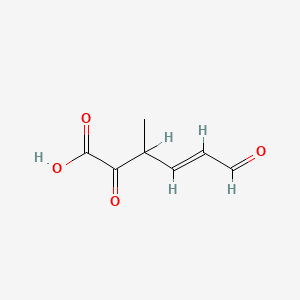


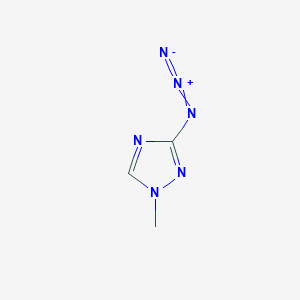
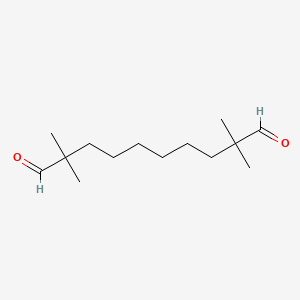
![(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14635356.png)
